![molecular formula C8H9ClO2 B1590426 2-Chloro-1,3-dimethoxybenzene CAS No. 7051-15-2](/img/structure/B1590426.png)
2-Chloro-1,3-dimethoxybenzene
Overview
Description
2-Chloro-1,3-dimethoxybenzene, also known as 2-chloro-m-xylene, is an aromatic compound that is widely used in the chemical industry. It is a colorless liquid with a boiling point of 173°C, and a molecular weight of 152.55 g/mol. 2-Chloro-1,3-dimethoxybenzene is a versatile compound that can be used in a variety of applications, including the synthesis of other aromatic compounds, as a solvent, and in the production of pharmaceuticals.
Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
2-Chloro-1,3-dimethoxybenzene: is a valuable starting material in the synthesis of pharmacologically active compounds. It is particularly useful in the preparation of 1,2-benzisoxazoloxy acetic acids , which have potential applications in diuretic, uricosuric, and antihypertensive medications .
Organic Synthesis
In organic chemistry, 2-Chloro-1,3-dimethoxybenzene acts as a precursor for various organic synthesis reactions. Its chloro and methoxy groups make it susceptible to nucleophilic substitution reactions, allowing for the attachment of diverse functional groups, which is crucial in building complex organic molecules.
Material Science
The compound finds use in material science, particularly in the synthesis of novel materials. For example, it can be involved in the formation of pi- and O-ylidic complexes with dichlorocarbene, which are significant in creating new materials with unique properties .
Environmental Science
2-Chloro-1,3-dimethoxybenzene: may play a role in environmental science, particularly in the field of mycoremediation . It could potentially be used in the degradation of hazardous substances in the environment, leveraging certain fungi’s ability to degrade complex chemicals .
Analytical Chemistry
In analytical chemistry, 2-Chloro-1,3-dimethoxybenzene can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopic analysis .
Biochemistry
In biochemistry, derivatives of 2-Chloro-1,3-dimethoxybenzene could be explored for their interactions with biological molecules. They might serve as probes or inhibitors in studying enzyme mechanisms or in the development of drugs targeting specific biochemical pathways .
Mechanism of Action
Target of Action
It is known that benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
2-Chloro-1,3-dimethoxybenzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . In this process, the electrophile (a molecule that seeks an electron pair) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
Benzene derivatives can cause various physiological effects depending on their specific chemical structure and the nature of their interaction with biological targets .
properties
IUPAC Name |
2-chloro-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLJTGFCKYUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515268 | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethoxybenzene | |
CAS RN |
7051-15-2 | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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